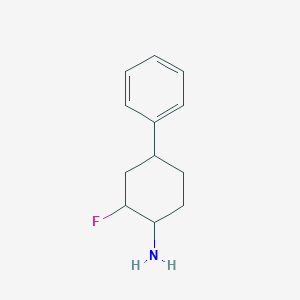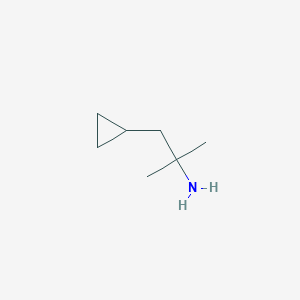
1-Cyclopropyl-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-methylpropan-2-amine is an organic compound characterized by a cyclopropyl group attached to a central amine structure
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-methylpropan-2-amine typically involves the reaction of cyclopropylmethyl bromide with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more complex setups, including the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Cyclopropyl-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles, forming new carbon-nitrogen bonds.
Common reagents used in these reactions include sodium borohydride for reductions and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-2-methylpropan-2-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group is known to stabilize carbocations, which can influence the compound’s reactivity and interaction with biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic attacks, affecting various biochemical pathways .
Comparación Con Compuestos Similares
1-Cyclopropyl-2-methylpropan-2-amine can be compared with other cyclopropyl-containing amines such as cyclopropylamine and cyclopropylmethylamine. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which can influence its reactivity and applications. Other similar compounds include:
Cyclopropylamine: A simpler structure with a single cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine structure.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H15N/c1-7(2,8)5-6-3-4-6/h6H,3-5,8H2,1-2H3 |
Clave InChI |
OECNZQDBVMOWFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



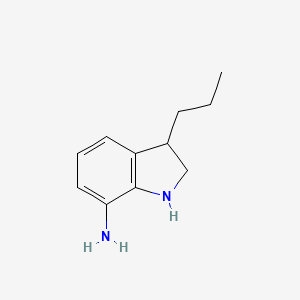

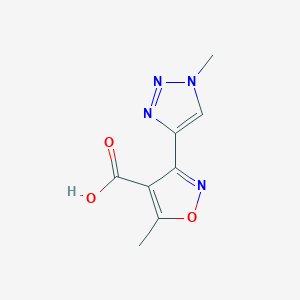
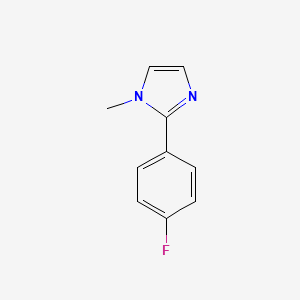
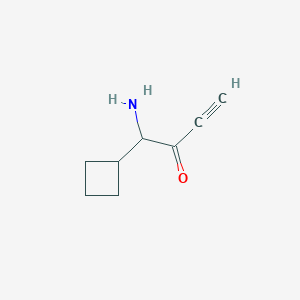
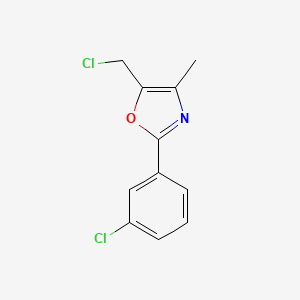
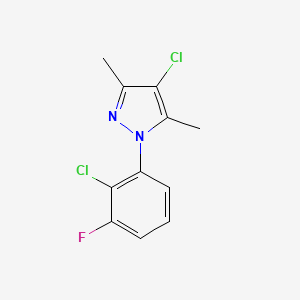
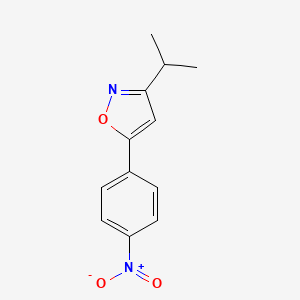
![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)
